N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S3/c1-3-21-13-7-8-14-22(21)31-25(35)19-39-29-32-27-26(28(36)34(29)23-15-9-10-16-24(23)37-2)40-30(38)33(27)18-17-20-11-5-4-6-12-20/h4-16H,3,17-19H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRGVBATKUZAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC(=S)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex compound with potential biological activity. Its structure suggests it may possess various pharmacological properties due to the presence of thiazole and pyrimidine moieties, which are known for their diverse biological effects.
Structural Information
The compound has the following molecular characteristics:
- Molecular Formula : C25H23N3O3S
- Molecular Weight : 445.145 g/mol
- SMILES Representation : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including antimicrobial, anticancer, and anticonvulsant effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole and pyrimidine derivatives. For instance:
- Antibacterial Effects : Compounds with thiazole rings have shown significant activity against Gram-positive and Gram-negative bacteria. A related study indicated that derivatives of quinazolinones displayed potent antibacterial activity against E. coli and S. aureus with inhibition rates exceeding 90% .
Anticancer Activity
Compounds similar to this compound have been investigated for their cytotoxic effects:
- Cytotoxicity Studies : Research found that derivatives exhibited moderate cytotoxicity against various cancer cell lines such as K562 and BEL7402 with IC50 values ranging from 5.76 to 20.1 µM . This suggests potential for further development as anticancer agents.
Study 1: Antimicrobial Properties
A study focusing on thiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The results showed a clear correlation between molecular structure and antibacterial efficacy:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 88.46 |
| Compound B | S. aureus | 91.66 |
Study 2: Anticancer Activity
In another study examining the anticancer potential of thiazole-containing compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | K562 | 15.0 |
| Compound Y | BEL7402 | 10.5 |
These findings indicate that structural modifications can significantly enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
